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Abstract

TBI-166, also known as pyrifazimine, is a novel, orally active riminophenazine analogue
currently under clinical investigation for the treatment of tuberculosis (TB).[1][2] Developed as a
successor to clofazimine (CFZ), TBI-166 was identified through extensive medicinal chemistry
efforts to retain the potent antimycobacterial activity of its parent compound while mitigating the
significant skin discoloration that has limited the clinical use of clofazimine.[3][4] Preclinical and
early-phase clinical studies have demonstrated that TBI-166 exhibits more potent in vitro
activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis
(Mtb) than clofazimine.[4] Furthermore, in vivo studies have shown equivalent or superior
efficacy in murine models of TB, with the crucial advantage of causing less skin pigmentation.
[5][6] This guide provides a comprehensive overview of the chemical properties, mechanism of
action, preclinical data, and experimental methodologies related to TBI-166.

Chemical Structure and Physicochemical Properties

TBI-166 is a synthetic organic compound belonging to the riminophenazine class of antibiotics.
[1] It is structurally an analogue of clofazimine, optimized for an improved physicochemical and
pharmacokinetic profile.[3]

Chemical Name: (E)-N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine
Molecular Formula: C32H30FsNsOs[7] Molecular Weight: 589.61 g/mol [1][7]
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Below is a table summarizing the key physicochemical properties of TBI-166, with a
comparison to its parent compound, clofazimine.

Property TBI-166 Clofazimine (CF2) Reference(s)
Molecular Weight (

589.61 473.4 [1]
g/mol)
LogP 4.52 5.34
Half-life (t*2) in mice

41.25 65.38
(h)
Hydrogen Bond ]

8 Not available [1]
Acceptors
Hydrogen Bond ]

1 Not available [1]
Donors
Rotatable Bonds 8 Not available [1]

Table 1: Physicochemical properties of TBI-166 and Clofazimine.

The structural modifications from clofazimine to TBI-166 were designed to create a compound
with a superior side-effect profile, particularly concerning skin discoloration, while maintaining
or enhancing anti-TB efficacy.[3]
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Figure 1: Development of TBI-166 from Clofazimine.

Mechanism of Action

The precise mechanism of action for TBI-166 has not been fully elucidated, but it is believed to
be similar to that of clofazimine, involving the disruption of the mycobacterial respiratory chain.
[5] The proposed mechanism involves the inhibition of key pathways in oxidative
phosphorylation and ATP synthesis.[5] It is hypothesized that riminophenazines like TBI-166
interfere with the proton motive force, which is essential for generating ATP in M. tuberculosis.
This disruption of energy metabolism ultimately leads to bacterial cell death. The delayed onset
of bactericidal activity observed in some studies suggests a mechanism that requires time to
deplete the energy reserves of the bacteria.[5]
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Figure 2: Hypothesized Mechanism of Action for TBI-166.

Preclinical Efficacy
In Vitro Activity

TBI-166 has demonstrated potent in vitro activity against a range of M. tuberculosis isolates,
including drug-sensitive and drug-resistant strains. Multiple studies have consistently shown its
MIC values to be lower than those of clofazimine.
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TBI-166 MIC Range  Clofazimine MIC

Mtb Strain Type Reference(s)
(ng/mL) Range (pg/mL)
o 4-fold higher than TBI-
H37Rv (replicating) 0.063 166 [5]

Drug-Sensitive
Clinical Isolates <0.005-0.15 0.026 - 0.633 [5]
(n=16)

Drug-Resistant
Clinical Isolates 0.01-0.2 0.075-0.844 [5]
(n=28)

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of TBI-166 against M. tuberculosis.

The frequency of spontaneous resistance to TBI-166 was found to be 2.3 x 10~7 in wild-type M.
tuberculosis strains.[5] In vitro checkerboard assays assessing pharmacological interactions
with other anti-TB drugs (isoniazid, rifampin, bedaquiline, pretomanid, linezolid, and
pyrazinamide) showed no antagonism or synergy, indicating an indifferent relationship.[8]

In Vivo Activity in Murine Models

The efficacy of TBI-166 has been evaluated in various murine models of tuberculosis, primarily
using BALB/c and C3HeB/FeJ mice. These studies have been crucial in establishing its
bactericidal and sterilizing activity.
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(Acute 20 days 22-4.2 o
) 80 mg/kg) activity
Infection)
observed.
Significant
bactericidal
BALB/c o
] TBI-166 (10- 1.7-22(at4  activity
(Chronic 8 weeks [5]
) 80 mg/kg) weeks) compared to
Infection)
untreated
mice.
Superior to
Lungs
TBI-166 + HRZ and TBI-
C3HeB/FeJ 4 weeks culture- [9][10]
BDQ + PZA _ 166+BDQ+LZ
negative _
D regimens.
Stronger
sterilizing
TBI-166 + <13.33% activity
BALB/c 8 weeks [9][10]
BDQ + PZA relapse compared to
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regimen.
Once-daily
(QD) dosing
TBI-166 (20 ~1 log1o is more
BALB/c mg/kg, QD 12 weeks greater with efficacious [11][12]
vs. TIW/BIW) QD than

intermittent

dosing.

Table 3: Summary of In Vivo Efficacy of TBI-166 in Murine Tuberculosis Models. (BDQ:
Bedaquiline, PZA: Pyrazinamide, LZD: Linezolid, HRZ: Isoniazid+Rifampin+Pyrazinamide,
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BPaL: Bedaquiline+Pretomanid+Linezolid, QD: Once daily, TIW: Thrice weekly, BIW: Twice
weekly).

A significant finding from these in vivo studies is that despite higher tissue accumulation
compared to clofazimine, TBI-166 results in significantly less skin and adipose tissue
discoloration.[5][6]

Experimental Protocols

In Vitro MIC Determination (Microplate Alamar Blue
Assay - MABA)

The minimum inhibitory concentration (MIC) of TBI-166 against M. tuberculosis is typically
determined using the MABA method.

e Preparation: A two-fold serial dilution of TBI-166 is prepared in a 96-well microplate using
Middlebrook 7H9 broth supplemented with OADC.

 Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g.,
H37Rv or clinical isolates).

 Incubation: The microplates are incubated at 37°C for 5-7 days.

o Colorimetric Reading: A mixture of Alamar Blue and Tween 80 is added to each well. The
plates are re-incubated for 24 hours.

e Analysis: The MIC is defined as the lowest drug concentration that prevents a color change
from blue (no growth) to pink (growth).

In Vivo Efficacy in Murine Aerosol Infection Model

The protocol for evaluating the in vivo efficacy of TBI-166 generally follows these steps, as
described in multiple preclinical studies.[8][9]
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Figure 3: Workflow for In Vivo Efficacy Testing of TBI-166.
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» Animal Models: Specific pathogen-free female mice (e.g., BALB/c or C3HeB/FeJ, aged 6-8
weeks) are used.

« Infection: Mice are infected via the aerosol route with a mid-log phase culture of M.
tuberculosis H37Rv to achieve a target implantation of 50-100 bacilli in the lungs.

» Treatment Initiation: Drug treatment is typically initiated 2-4 weeks post-infection. TBI-166
and other drugs are administered by oral gavage, usually 5-6 days per week.

o Efficacy Assessment: At specified time points (e.g., after 4 and 8 weeks of treatment),
subsets of mice from each group are euthanized. Lungs and spleens are aseptically
removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar
supplemented with OADC.

o Quantification: After 3-4 weeks of incubation at 37°C, colony-forming units (CFU) are
counted, and the bacterial load (logi0 CFU) per organ is calculated.

» Relapse Studies: For sterilizing activity assessment, a subset of mice is held for a period
(e.g., 3 months) after treatment completion, after which their organs are cultured to
determine the proportion of mice with disease relapse.

Conclusion

TBI-166 is a promising anti-tuberculosis drug candidate that has demonstrated significant
advantages over its predecessor, clofazimine. Its potent in vitro and in vivo activity against
drug-sensitive and drug-resistant M. tuberculosis, combined with a markedly improved safety
profile regarding skin discoloration, positions it as a valuable component for future short,
effective, and all-oral TB treatment regimens. Ongoing and future clinical trials will be critical in
fully defining its role in the clinical management of tuberculosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=12961
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=12961
https://go.drugbank.com/drugs/DB18898
https://www.newtbdrugs.org/pipeline/compound/tbi-166
https://pubmed.ncbi.nlm.nih.gov/30782992/
https://pubmed.ncbi.nlm.nih.gov/30782992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6496038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6496038/
https://www.researchgate.net/figure/Clofazimine-and-TBI-166-induced-discoloration-in-infected-BALB-c-mice-Photographs-of-the_fig6_348425376
https://www.biocat.com/products/tbi-166-t73441-25mg-tm
https://pubmed.ncbi.nlm.nih.gov/31061157/
https://pubmed.ncbi.nlm.nih.gov/31061157/
https://pubmed.ncbi.nlm.nih.gov/35924925/
https://pubmed.ncbi.nlm.nih.gov/35924925/
https://www.researchgate.net/publication/362501486_Superior_Efficacy_of_a_TBI-166_Bedaquiline_and_Pyrazinamide_Combination_Regimen_in_a_Murine_Model_of_Tuberculosis/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097486/
https://journals.asm.org/doi/abs/10.1128/aac.02164-20
https://www.benchchem.com/product/b10854959#what-is-tbi-166-and-its-chemical-structure
https://www.benchchem.com/product/b10854959#what-is-tbi-166-and-its-chemical-structure
https://www.benchchem.com/product/b10854959#what-is-tbi-166-and-its-chemical-structure
https://www.benchchem.com/product/b10854959#what-is-tbi-166-and-its-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10854959?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

